2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol

physicochemical profiling regioisomer comparison drug design

2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol (CAS 1333960-64-7) is a pyrimidine-piperazine conjugate with an N-hydroxyethyl substituent, belonging to the aminopyrimidine-piperazine class widely employed as building blocks in kinase inhibitor and GPCR-targeted library synthesis. This regioisomer features the piperazine moiety attached at the pyrimidine 2-position, which alters key physicochemical properties relative to its 4-substituted congener 2-[4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol (CAS 914347-48-1).

Molecular Formula C11H19N5O
Molecular Weight 237.30 g/mol
CAS No. 1333960-64-7
Cat. No. B12641650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol
CAS1333960-64-7
Molecular FormulaC11H19N5O
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCN(CC2)CCO)N
InChIInChI=1S/C11H19N5O/c1-9-8-10(12)14-11(13-9)16-4-2-15(3-5-16)6-7-17/h8,17H,2-7H2,1H3,(H2,12,13,14)
InChIKeyNGTDUQVWAGYWFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol (CAS 1333960-64-7): Procurement-Relevant Structural and Physicochemical Baseline


2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol (CAS 1333960-64-7) is a pyrimidine-piperazine conjugate with an N-hydroxyethyl substituent, belonging to the aminopyrimidine-piperazine class widely employed as building blocks in kinase inhibitor and GPCR-targeted library synthesis [1]. This regioisomer features the piperazine moiety attached at the pyrimidine 2-position, which alters key physicochemical properties relative to its 4-substituted congener 2-[4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol (CAS 914347-48-1) .

Why In-Class Substitution Fails for 2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol: The Regioisomer Problem


Regioisomers within the aminopyrimidine-piperazine ethanol series are not functionally interchangeable. The attachment point of the piperazine ring to the pyrimidine core (2-position vs. 4-position) dictates hydrogen-bonding topology, electronic distribution, and spatial orientation of the ethanol arm, each of which can alter target recognition, metabolic stability, and off-target profiles [1]. Generic procurement of 'any aminopyrimidine-piperazine ethanol' therefore risks introducing uncharacterized SAR perturbations that can invalidate hit-to-lead campaigns or analytical method development .

Quantitative Differentiation Evidence for 2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol vs. Closest Analogs


Regioisomeric LogP and PSA Differentiation Between 2-yl and 4-yl Substituted Congeners

The 4-substituted isomer (CAS 914347-48-1) exhibits a calculated LogP of 0.06560 and topological polar surface area (tPSA) of 78.51 Ų . For the 2-substituted target compound (CAS 1333960-64-7), the altered position of the piperazine attachment is predicted to change LogP by approximately 0.2–0.4 units and tPSA by 2–5 Ų due to differences in intramolecular hydrogen bonding and electronic distribution [1].

physicochemical profiling regioisomer comparison drug design

Synthetic Yield Benchmarking: 4-Isomer Route Provides Cost-Grounding for 2-Isomer Feasibility

A published synthesis for the 4-substituted isomer (CAS 914347-48-1) using 6-chloro-2-methylpyrimidin-4-amine and N-hydroxyethylpiperazine in dioxane with DIPEA at reflux for 12 hours yields 26.5% after recrystallization . No publicly disclosed yield data exists for the 2-substituted isomer (CAS 1333960-64-7), indicating a procurement knowledge gap [1].

synthetic chemistry process economics building block procurement

Hydrogen Bond Donor/Acceptor Count Equivalence but Spatial Orientation Divergence

Both the 2-substituted (CAS 1333960-64-7) and 4-substituted (CAS 914347-48-1) isomers possess 2 hydrogen bond donors and 6 hydrogen bond acceptors, as confirmed by computed descriptors . However, the vector orientation of the lone pairs on the pyrimidine nitrogens and the ethanol hydroxyl group differs between regioisomers, affecting hydrogen-bonding geometry with biological targets [1].

molecular recognition target engagement crystallography

Validated Application Scenarios for 2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol (CAS 1333960-64-7)


Kinase-Focused Fragment Library Expansion Requiring 2-Substituted Pyrimidine-Piperazine Scaffolds

The piperazinyl pyrimidine scaffold is a privileged chemotype in kinase inhibitor design, appearing in multiple patent families targeting PLK1, PRMT6, and other oncology-relevant kinases [1]. The 2-substituted regioisomer (CAS 1333960-64-7) provides a complementary vector for fragment growth compared to the more common 4-substituted variant, enabling exploration of distinct sub-pocket interactions in ATP-binding sites.

Reference Standard for Regioisomeric Impurity Profiling in API Synthesis

During the synthesis of aminopyrimidine-piperazine drug candidates, regioisomeric impurities arising from competing nucleophilic aromatic substitution pathways can co-elute under standard HPLC conditions . CAS 1333960-64-7 serves as a critical reference standard for method development and validation to ensure regioisomeric purity of 4-substituted final APIs or intermediates, where the 2-isomer is a known synthetic byproduct.

Pharmacophore Fingerprinting for Pyrimidine-Piperazine Analog Series

Due to its distinct spatial arrangement of hydrogen bond donor/acceptor features and the ethanol tail orientation, CAS 1333960-64-7 is a valuable tool compound for computational pharmacophore modeling and 3D-QSAR studies aimed at discriminating regioisomer-specific activity cliffs within aminopyrimidine-piperazine series .

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